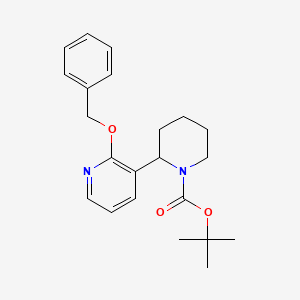

tert-Butyl 2-(2-(benzyloxy)pyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-(benzyloxy)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group at position 1 and a 2-(benzyloxy)pyridin-3-yl moiety at position 2. This structure combines a rigid piperidine scaffold with aromatic pyridine and benzyloxy functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step protocols, including cross-coupling reactions, hydroxylation, and deprotection steps, as exemplified in related compounds . The benzyloxy group enhances solubility and modulates electronic properties, while the tert-butyl carbamate acts as a protective group for amines during synthetic processes.

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-phenylmethoxypyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-15-8-7-13-19(24)18-12-9-14-23-20(18)26-16-17-10-5-4-6-11-17/h4-6,9-12,14,19H,7-8,13,15-16H2,1-3H3 |

InChI Key |

JRMUXTAIXITUFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(benzyloxy)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyloxy and pyridinyl groups. The tert-butyl group is usually introduced through a tert-butyl esterification reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-(benzyloxy)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-(benzyloxy)pyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in research and development for the discovery of new chemical entities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(benzyloxy)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl piperidine-1-carboxylate backbone but differ in substituents on the pyridine ring or piperidine position. Below is a comparative analysis based on evidence from diverse sources:

Structural and Functional Analogues

Physicochemical and Pharmacological Differences

- Solubility : The benzyloxy group in the target compound confers moderate lipophilicity (logP ~3.5), whereas hydroxy-substituted analogues (e.g., 6-hydroxy-2-methylpyridin-3-yl derivative) exhibit higher aqueous solubility (logP ~2.1) .

- Bioactivity: Quinoline-containing analogues show enhanced binding to kinase targets due to aromatic stacking, while diethylamino derivatives may act as allosteric modulators .

- Stability: Benzyloxy groups are prone to hydrogenolysis, requiring careful handling, whereas tert-butyl carbamates are stable under basic conditions .

Commercial and Research Relevance

- Similar compounds (e.g., CAS 550371-77-2) are frequently used in fragment-based drug discovery for CNS targets due to their balanced permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.